molecular formula C11H16BrN B14880963 4-Bromo-N-isobutyl-N-methylaniline

4-Bromo-N-isobutyl-N-methylaniline

Cat. No.: B14880963
M. Wt: 242.16 g/mol
InChI Key: UHJGCMVKADZVAO-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutyl-N-methylaniline is a brominated aromatic amine derivative characterized by a para-bromo substituent on the benzene ring and two alkyl groups (isobutyl and methyl) attached to the nitrogen atom. The compound’s design combines steric hindrance from the branched isobutyl group with electronic effects from the bromine atom, making it relevant in organic synthesis and material science.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

4-bromo-N-methyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C11H16BrN/c1-9(2)8-13(3)11-6-4-10(12)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

UHJGCMVKADZVAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isobutyl-N-methylaniline typically involves multi-step reactions. One common method is the bromination of N-isobutyl-N-methylaniline. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-N-isobutyl-N-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isobutyl-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

4-Bromo-N-isobutyl-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom can be replaced with various functional groups, making it a versatile building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isobutyl-N-methylaniline depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. In receptor binding studies, it may interact with specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares 4-Bromo-N-isobutyl-N-methylaniline with structurally related brominated aniline derivatives, focusing on substituent types and molecular parameters:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
4-Bromo-N-methylaniline C₇H₈BrN 186.05 N-methyl, para-Br Density: 1.482 g/mL (lit.); Intermediate in organic synthesis
4-Bromo-N-(cyclopropylmethyl)aniline C₁₀H₁₂BrN 226.11 N-cyclopropylmethyl, para-Br Used in medicinal chemistry for cyclopropane ring reactivity
4-Bromo-N,N-bis(4-butylphenyl)aniline C₂₆H₃₀BrN 436.44 N,N-diaryl (butylphenyl), para-Br High molecular weight; Potential for liquid crystal applications
N-Benzyl-4-bromoaniline C₁₃H₁₂BrN 262.15 N-benzyl, para-Br Soluble in polar solvents; Used in Schiff base synthesis
4-Bromo-2,N,N-trimethylaniline C₉H₁₂BrN 214.11 N,N-dimethyl, ortho-CH₃, para-Br Steric hindrance affects crystallization

Key Observations :

  • Steric Effects : The isobutyl group in the target compound likely increases steric hindrance compared to linear alkyl chains (e.g., butyl in ), influencing solubility and reactivity.
  • Electronic Effects : The para-bromo substituent enhances electrophilic substitution resistance, a trait shared with analogs like 4-Bromo-N-methylaniline .
  • Applications : Bulky substituents (e.g., diaryl groups in ) correlate with material science applications, while smaller alkyl/aryl groups (e.g., benzyl in ) are common in pharmaceutical intermediates.

Crystallographic and Structural Comparisons

  • 4-Bromo-N-phenylaniline (C₁₂H₁₀BrN): Orthorhombic crystal system (space group Pccn) with a pitch angle of 53.6° between aromatic rings. Similar brominated amines exhibit C–H⋯N and N–H⋯N interactions, critical for molecular packing .
  • 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (C₁₄H₁₃BrN₂O₃): Incorporates methoxy and nitro groups, leading to enhanced hydrogen bonding and thermal stability (molecular weight 337.17) .
  • 4-Bromo-N,N-bis(4-butylphenyl)aniline: Exhibits extended conjugation due to diaryl substitution, with a monoclinic crystal structure and π-π stacking interactions .

Research Findings :

  • Steric bulk from isobutyl/methyl groups may reduce crystallinity compared to simpler analogs like 4-Bromo-N-methylaniline, which crystallizes readily .
  • Halogen bonding (Br⋯N/O) observed in brominated anilines (e.g., ) could stabilize the target compound’s solid-state structure.

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